2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone
CAS No.:
Cat. No.: VC13469624
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O2 |
|---|---|
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 2-[cyclopropyl(2-hydroxyethyl)amino]-1-pyrazin-2-ylethanone |
| Standard InChI | InChI=1S/C11H15N3O2/c15-6-5-14(9-1-2-9)8-11(16)10-7-12-3-4-13-10/h3-4,7,9,15H,1-2,5-6,8H2 |
| Standard InChI Key | LROWJHYGXFZHOU-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)CC(=O)C2=NC=CN=C2 |
| Canonical SMILES | C1CC1N(CCO)CC(=O)C2=NC=CN=C2 |
Introduction
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug development. The compound consists of a pyrazine ring substituted with a cyclopropyl and hydroxyethylamino group, giving it unique physicochemical properties.
Synthesis
The synthesis of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone typically involves:
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Preparation of the Pyrazine Derivative: Starting with pyrazine derivatives, functional groups are introduced through nucleophilic substitution or condensation reactions.
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Amination Step: The cyclopropyl group is added via reductive amination, where cyclopropylamine reacts with the intermediate pyrazine compound.
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Hydroxyethylation: The hydroxyethyl group is introduced by reacting the amine intermediate with ethylene oxide or similar reagents.
Research Applications
This compound may serve as:
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Pharmacological Probe: To study interactions with enzymes or receptors due to its dual hydrophilic/hydrophobic nature.
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Intermediate in Synthesis: For creating more complex molecules in the pharmaceutical industry.
Challenges and Future Directions
While promising, challenges include:
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Limited availability of synthetic routes for large-scale production.
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Lack of comprehensive biological activity data.
Future research should focus on:
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Expanding synthetic methodologies for more efficient production.
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Conducting in vitro and in vivo studies to determine pharmacological profiles.
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